2-Amino-6-methylnicotinamide

Sirtuin inhibition Epigenetics Enzyme profiling

2-Amino-6-methylnicotinamide is a critical research tool and building block. Its specific substitution pattern confers potent SIRT6 inhibition (IC50 89 µM) over SIRT1, enabling targeted epigenetic studies. It is also the validated intermediate for synthesizing 2-amino-6-methylnicotinic acid per EP 3162796 B1. Procure this high-purity (≥97%) compound to ensure reliable results in medicinal chemistry and assay development.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 100524-09-2
Cat. No. B035374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-methylnicotinamide
CAS100524-09-2
Synonyms3-Pyridinecarboxamide,2-amino-6-methyl-(9CI)
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)C(=O)N)N
InChIInChI=1S/C7H9N3O/c1-4-2-3-5(7(9)11)6(8)10-4/h2-3H,1H3,(H2,8,10)(H2,9,11)
InChIKeyLPXQDHBKGPBRMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-methylnicotinamide (CAS 100524-09-2): A High-Purity Nicotinamide-Derived Building Block


2-Amino-6-methylnicotinamide (CAS 100524-09-2) is a substituted pyridine derivative characterized by a nicotinamide core bearing both an amino group at the 2-position and a methyl group at the 6-position . It is a high-purity organic solid (molecular formula C7H9N3O, molecular weight 151.17 g/mol) . The compound is primarily utilized as a key chemical intermediate and building block in research and development, with documented roles in the synthesis of complex organic molecules and active pharmaceutical ingredients [1]. Its structural features confer specific biochemical interactions that distinguish it from simpler nicotinamide analogs.

Procurement Risk: Why 2-Amino-6-methylnicotinamide Cannot Be Directly Substituted by Common Analogs


Substituting 2-Amino-6-methylnicotinamide (CAS 100524-09-2) with a generic or closely related analog like unsubstituted nicotinamide or 2-amino-6-methylnicotinic acid is not a straightforward exchange due to distinct differences in molecular recognition and synthetic utility. The specific substitution pattern (2-amino, 6-methyl) dictates its unique enzyme inhibition profile, which differs significantly from that of parent nicotinamide and other derivatives [1]. Furthermore, the compound is specifically validated as an essential intermediate in patented synthetic routes for producing high-value nicotinic acid derivatives, a role for which other building blocks are not structurally suited [2]. These factors make it a required specification for certain research and industrial processes, as detailed in the evidence below.

Quantitative Differentiation Evidence for 2-Amino-6-methylnicotinamide (CAS 100524-09-2)


Sirtuin Isoform Selectivity: Divergent Inhibition Profile vs. Parent Nicotinamide

2-Amino-6-methylnicotinamide exhibits a markedly different potency and selectivity profile for sirtuin enzymes compared to the parent compound, nicotinamide. While nicotinamide is a known broad-spectrum sirtuin inhibitor, 2-Amino-6-methylnicotinamide shows significantly weaker inhibition of SIRT1 but more potent inhibition of SIRT6 [1]. This divergent profile is critical for researchers seeking to avoid confounding effects in SIRT1-centric studies or to target SIRT6-related pathways specifically.

Sirtuin inhibition Epigenetics Enzyme profiling

Validated Intermediate in Patented Synthesis of 2-Amino-6-methylnicotinic Acid

2-Amino-6-methylnicotinamide is not merely a research chemical; it is a specifically claimed and validated intermediate in a patented, high-yield synthetic route for producing 2-amino-6-methylnicotinic acid, a valuable building block for pharmaceuticals and agrochemicals [1]. The patented process involves reacting 2-chloro-3-cyano-6-methylpyridine in aqueous ammonia to directly form the amide intermediate, which is then converted to the target acid. Generic nicotinamide or other analogs cannot fulfill this precise synthetic role due to the required structural features.

Synthetic intermediate Process chemistry Pharmaceutical manufacturing

High Purity Specifications Ensuring Reproducibility in Sensitive Assays

Procurement from reputable vendors typically ensures a purity of ≥97%, a specification that is critical for minimizing batch-to-batch variability in biological assays and synthetic procedures . This level of purity is standard for the compound, providing a baseline expectation for performance consistency that may not be guaranteed with lower-purity or uncharacterized analogs.

Quality control Reproducibility Analytical chemistry

Optimal Scientific and Industrial Use Cases for 2-Amino-6-methylnicotinamide (CAS 100524-09-2)


Sirtuin-6 (SIRT6) Selective Chemical Biology Studies

Researchers investigating the specific role of SIRT6 in aging, metabolism, or chromatin regulation can utilize 2-Amino-6-methylnicotinamide as a preferential inhibitor over the broader-spectrum parent nicotinamide. Its significantly higher activity against SIRT6 (IC50 = 89 µM) compared to its weak SIRT1 inhibition (IC50 = 1,580 µM) allows for more targeted modulation of SIRT6-dependent pathways in cellular or biochemical assays [2].

Process Development for 2-Amino-6-methylnicotinic Acid Derivatives

In pharmaceutical and agrochemical process chemistry, this compound serves as the critical, patented intermediate for the efficient synthesis of 2-amino-6-methylnicotinic acid. This validated role makes it an essential raw material for any R&D or scale-up program following the EP 3162796 B1 protocol or exploring related synthetic transformations of the pyridine core [2].

Medicinal Chemistry Building Block for Kinase and Epigenetic Libraries

As a substituted nicotinamide with both hydrogen bond donor/acceptor and hydrophobic character, 2-Amino-6-methylnicotinamide is a versatile scaffold for synthesizing focused libraries of potential kinase or epigenetic enzyme inhibitors. Its high purity (≥97%) ensures that the resultant derivatives are of a quality suitable for reliable primary screening and structure-activity relationship (SAR) analysis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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